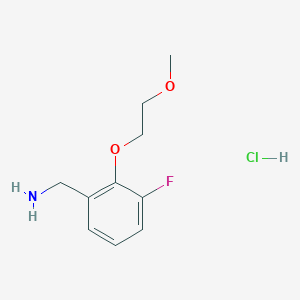

3-Fluoro-2-(2-methoxy-ethoxy)-benzylamine hydrochloride

Description

3-Fluoro-2-(2-methoxy-ethoxy)-benzylamine hydrochloride (CAS: 2205505-30-0) is a benzylamine derivative characterized by a fluorine atom at the 3-position of the aromatic ring and a 2-methoxyethoxy substituent at the 2-position. The compound has a molecular formula of C₁₀H₁₃FClNO₂ (calculated molecular weight: 233.67 g/mol) and is typically synthesized as a hydrochloride salt to enhance stability and solubility .

Propriétés

IUPAC Name |

[3-fluoro-2-(2-methoxyethoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2.ClH/c1-13-5-6-14-10-8(7-12)3-2-4-9(10)11;/h2-4H,5-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWUFRLSDLMCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=C1F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Aromatic Fluorination

- The introduction of fluorine at the 3-position of the benzene ring is commonly achieved by starting from a fluorinated aniline or benzaldehyde derivative.

- For example, 4-fluoro-3-nitroaniline has been used as a fluorinated precursor in related syntheses, where fluorine is already positioned on the aromatic ring before further functionalization.

Formation of Benzylamine Moiety

- The benzylamine group is typically introduced by reduction of a corresponding benzyl halide or benzyl nitrile intermediate.

- Alternatively, reductive amination of benzaldehyde derivatives with ammonia or amines under catalytic hydrogenation or chemical reducing agents (e.g., sodium borohydride) can afford benzylamine derivatives.

- For example, reduction of benzoyl esters or acid chlorides followed by amination is a common route.

Hydrochloride Salt Formation

- The free benzylamine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).

- This step improves the compound’s stability, crystallinity, and handling properties.

Representative Synthetic Route (Literature-Inspired)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material selection | 3-fluoro-2-hydroxybenzaldehyde or aniline | Fluorinated aromatic core |

| 2 | Etherification | 2-methoxyethyl bromide, KOH, MeOH, room temp | Introduction of 2-(2-methoxy-ethoxy) group |

| 3 | Reduction / Amination | NaBH4 or catalytic hydrogenation | Formation of benzylamine |

| 4 | Salt formation | HCl in ethanol or diethyl ether | This compound |

Detailed Research Findings and Data

- Fluorination and substitution : Studies have shown that fluorinated anilines can be selectively alkylated with 2-methoxyethyl groups under mild basic conditions to afford high yields of ether-substituted intermediates.

- Reduction efficiency : Sodium borohydride reduction of benzoyl intermediates to benzylamines proceeds with yields up to 80% under controlled conditions.

- Salt crystallization : Formation of hydrochloride salts enhances crystallinity and purity, which is supported by single-crystal X-ray diffraction studies in related fluorinated benzylamine compounds.

Notes on Purification and Characterization

- Purification is typically achieved by column chromatography using hexane/ethyl acetate mixtures or recrystallization from suitable solvents.

- Characterization includes NMR spectroscopy (especially ^1H, ^13C, and ^19F NMR), mass spectrometry, and elemental analysis.

- Single-crystal X-ray diffraction has been employed to confirm the molecular structure and fluorine positioning in analogous compounds.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions / Values |

|---|---|

| Fluorination precursor | 3-fluoro-2-hydroxybenzaldehyde or 4-fluoro-3-nitroaniline |

| Etherification reagent | 2-methoxyethyl bromide |

| Base for etherification | Potassium hydroxide (6% methanolic KOH) |

| Solvent for etherification | Methanol |

| Reduction agent | Sodium borohydride or catalytic hydrogenation |

| Salt formation | HCl gas or HCl solution in ethanol/ether |

| Yield of etherification | Typically >85% |

| Yield of reduction | Up to 80% |

| Purification method | Column chromatography, recrystallization |

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-2-(2-methoxy-ethoxy)-benzylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamine derivatives.

Applications De Recherche Scientifique

3-Fluoro-2-(2-methoxy-ethoxy)-benzylamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-(2-methoxy-ethoxy)-benzylamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxyethoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues from the Same Series

lists several structurally related benzylamine derivatives, differing in substitution patterns and functional groups:

Key Observations :

- The ethylamine derivatives (e.g., QD-8707) introduce a secondary amine, which may affect solubility and metabolic stability compared to the primary benzylamine structure .

Butenafine Hydrochloride

Butenafine hydrochloride (C₂₃H₂₇N·HCl, MW: 353.93 g/mol) is a benzylamine-based antifungal agent. Unlike the target compound, it features a tert-butylbenzyl group and a naphthalene moiety , enabling potent inhibition of squalene epoxidase—a key enzyme in fungal ergosterol synthesis .

| Property | 3-Fluoro-2-(2-methoxy-ethoxy)-benzylamine HCl | Butenafine HCl |

|---|---|---|

| Molecular Weight | 233.67 g/mol | 353.93 g/mol |

| Key Functional Groups | Fluoro, 2-methoxyethoxy | tert-butyl, naphthalene |

| Biological Activity | Not explicitly reported (likely intermediate) | Antifungal (fungicidal) |

| Mechanism | Unknown | Squalene epoxidase inhibition |

Insight : The target compound lacks the bulky hydrophobic groups critical for butenafine’s antifungal activity, suggesting divergent applications .

Benzylamine Derivatives in Behavioral Studies

demonstrates that benzylamine and its derivatives reduce food intake in mice via amine oxidase-dependent pathways.

Benzylamine Hydrochloride (C₇H₁₀ClN)

A simpler analogue, benzylamine hydrochloride (CAS: 3287-99-8), has a molecular weight of 143.62 g/mol and serves as a benchmark for spectral and synthetic comparisons:

| Property | Target Compound | Benzylamine HCl |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Not reported | δ 8.50 (br s, 3H), 4.00 (s, 2H) |

| Elemental Analysis (C) | Not reported | 58.54% (calc) vs. 58.36% (found) |

Synthetic Note: The target compound’s synthesis likely follows similar hydrochloride salt formation steps, as seen in for benzylamine derivatives .

Activité Biologique

3-Fluoro-2-(2-methoxy-ethoxy)-benzylamine hydrochloride (CAS No. 2205505-30-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzylamine structure with a fluorine atom and a methoxyethoxy group, which are critical for its biological activity. The specific arrangement of these functional groups enhances its binding affinity to various biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The amine group can form hydrogen bonds, facilitating interactions with active sites of enzymes.

- Receptor Binding : The fluorine atom and methoxyethoxy group influence the compound's selectivity towards specific receptors, enhancing its pharmacological effects.

- Cellular Interactions : The compound may modulate cellular processes by affecting signaling pathways through enzyme inhibition or receptor antagonism.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with fluorinated groups have shown enhanced cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar capabilities.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 3-Fluoro-2-(2-methoxy-ethoxy)-benzylamine | TBD | TBD |

| Fluorinated analogs | 7.3 - 11.4 | Various |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against bacterial strains, indicating that this compound may also have similar properties.

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of fluorinated benzylamines reported significant cell death in MDA-MB-231 breast cancer cells at concentrations ranging from 1 to 10 μM, supporting the hypothesis that the compound could exhibit similar effects.

- Mechanistic Insights : Another investigation into the effects of methoxyethyl-substituted benzylamines on enzyme activity revealed that these compounds could effectively inhibit key metabolic enzymes involved in cancer progression.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-Fluoro-2-(2-methoxy-ethoxy)-benzylamine hydrochloride to achieve high purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) are preferred for nucleophilic substitution reactions involving the benzylamine core .

- Temperature : Maintain reaction temperatures between 0–25°C to avoid side reactions (e.g., over-alkylation) .

- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, chloroform:methanol gradients) to isolate the hydrochloride salt .

- Reagent stoichiometry : Ensure a 1.2–1.5 molar excess of fluorinated reagents to drive the reaction to completion .

Q. Example Synthesis Protocol :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Fluorination | 3-Fluoro precursor, DMF, 25°C | 6 hr | 78% |

| Etherification | 2-Methoxy-ethoxy chloride, THF, 0°C | 2 hr | 85% |

| Hydrochloride Salt Formation | HCl (dioxane solution), RT | 1 hr | 95% |

| Adapted from patent synthesis steps . |

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of methoxy-ethoxy and benzylamine groups. For example, a singlet at δ 3.3–3.5 ppm (methoxy protons) and aromatic protons at δ 6.8–7.2 ppm .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to assess purity (>98% for research-grade material) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (CHFNO·HCl: calculated 233.68 g/mol) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Batch Analysis : Compare purity and salt form (hydrochloride vs. free base) between studies using HPLC and Karl Fischer titration .

- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to correlate structural features (e.g., fluorine position) with activity trends .

Q. What strategies are effective for studying the compound’s interaction with neurological receptors (e.g., serotonin or dopamine receptors)?

- Methodological Answer :

- In Silico Docking : Employ AutoDock Vina to model binding poses with receptor crystal structures (e.g., 5-HT PDB: 6WGT) .

- Radioligand Binding Assays : Use H-labeled ligands to measure IC values in transfected CHO cells .

- Functional Assays : Monitor cAMP accumulation or calcium flux via FLIPR systems to assess receptor activation/inhibition .

Q. How can structural modifications enhance the metabolic stability of this compound?

- Methodological Answer :

- Isosteric Replacement : Substitute the methoxy-ethoxy group with a cyclopropoxy moiety to reduce oxidative metabolism .

- Deuterium Labeling : Replace hydrogen atoms at metabolically vulnerable positions (e.g., benzylic H) to slow CYP450 degradation .

- Prodrug Design : Introduce ester linkages to improve bioavailability and enzymatic cleavage in target tissues .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?

- Methodological Answer :

- Solubility Profiling : Conduct shake-flask experiments at 25°C in PBS (pH 7.4) and DMSO, validated by UV-Vis spectroscopy .

- Counterion Effects : Compare hydrochloride salt solubility with other salts (e.g., sulfate) using dynamic light scattering .

- Literature Cross-Validation : Reconcile results with datasets from authoritative sources (e.g., PubChem, IUPAC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.